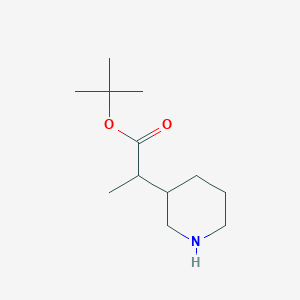

Tert-butyl 2-piperidin-3-ylpropanoate

Description

Tert-butyl 2-piperidin-3-ylpropanoate is a tertiary ester derivative featuring a piperidine ring substituted at the 3-position and a tert-butyl ester group. This compound is of interest in pharmaceutical chemistry due to the piperidine moiety, a common structural motif in bioactive molecules, and the tert-butyl ester, which often serves as a protecting group for carboxylic acids. Its molecular formula is approximately C₁₃H₂₃NO₂ (calculated molecular weight: ~241.3 g/mol).

Properties

IUPAC Name |

tert-butyl 2-piperidin-3-ylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H23NO2/c1-9(10-6-5-7-13-8-10)11(14)15-12(2,3)4/h9-10,13H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISTDGYSWPJSGOI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1CCCNC1)C(=O)OC(C)(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl 2-piperidin-3-ylpropanoate typically involves the reaction of piperidine derivatives with tert-butyl esters. One common method involves the reaction of benzyl cyanide with tert-butyl hydroperoxide under metal-free conditions. This reaction proceeds smoothly with Csp3-H bond oxidation, C-CN bond cleavage, and C-O bond formation occurring in one pot .

Industrial Production Methods: Industrial production of tert-butyl esters, including this compound, often involves the use of bis(trifluoromethanesulfonyl)imide in tert-butyl acetate. This method provides high yields and is efficient for large-scale production .

Chemical Reactions Analysis

Types of Reactions: Tert-butyl 2-piperidin-3-ylpropanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using tert-butyl hydroperoxide.

Reduction: Reduction reactions can be carried out using common reducing agents like lithium aluminum hydride.

Substitution: The compound can undergo nucleophilic substitution reactions, where the tert-butyl group can be replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: tert-butyl hydroperoxide

Reduction: Lithium aluminum hydride

Substitution: Various nucleophiles under basic or acidic conditions

Major Products Formed:

Oxidation: Formation of corresponding ketones or alcohols

Reduction: Formation of amines or alcohols

Substitution: Formation of substituted piperidine derivatives

Scientific Research Applications

Chemistry: Tert-butyl 2-piperidin-3-ylpropanoate is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the preparation of piperidine-based pharmaceuticals .

Biology: In biological research, piperidine derivatives are studied for their potential pharmacological activities. They are known to exhibit a wide range of biological activities, including antiviral, anticancer, and anti-inflammatory properties .

Medicine: The compound is used in the development of new drugs, particularly those targeting the central nervous system. Piperidine derivatives are present in more than twenty classes of pharmaceuticals .

Industry: In the industrial sector, this compound is used in the production of agrochemicals and other specialty chemicals.

Mechanism of Action

The mechanism of action of tert-butyl 2-piperidin-3-ylpropanoate involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and the structure of the compound it interacts with .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

a) tert-Butyl Alcohol (t-BuOH)

- Structure : Simple tertiary alcohol (C₄H₁₀O).

- Key Differences : Lacks the piperidine ring and ester functionality.

- Reactivity: Highly flammable (Flash Point: 11°C) and reactive with oxidizers, acids, and metals, producing hazardous gases like isobutylene . Tert-butyl 2-piperidin-3-ylpropanoate, as an ester, is less volatile and more stable under basic conditions.

b) Boc-Protected Amines (e.g., Boc-piperidine)

- Structure : Features a tert-butoxycarbonyl (Boc) group attached to an amine.

- Key Similarities : Both compounds utilize tert-butyl groups for steric protection.

- Reactivity : Boc groups are cleaved under acidic conditions (e.g., HCl), whereas tert-butyl esters typically require stronger acidic or basic conditions for hydrolysis.

c) Piperidine Derivatives (e.g., 1-Methylpiperidine)

- Structure : Contains a piperidine ring but lacks the ester group.

- Key Differences : The absence of the tert-butyl ester reduces steric hindrance and alters solubility. Piperidine derivatives are generally more basic and prone to protonation.

Physical and Chemical Properties

Reactivity and Stability

- Hydrolysis : Tert-butyl esters resist hydrolysis under mild basic conditions but cleave under strong acidic (e.g., trifluoroacetic acid) or basic conditions. In contrast, tert-butyl alcohol reacts violently with strong acids, releasing flammable isobutylene gas .

- Thermal Stability : The bulky tert-butyl group in the ester enhances thermal stability compared to smaller esters (e.g., methyl or ethyl).

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for synthesizing Tert-butyl 2-piperidin-3-ylpropanoate, and how can reaction conditions (e.g., solvent, temperature, catalyst) be optimized to improve yield?

- Methodological Answer : The synthesis typically involves esterification of piperidin-3-ylpropanoic acid with tert-butyl groups via carbodiimide-mediated coupling (e.g., DCC/DMAP). Optimization requires systematic variation of solvent polarity (e.g., dichloromethane vs. THF), temperature (0°C to room temperature), and stoichiometric ratios. Reaction progress should be monitored via TLC or HPLC, with yield quantification using -NMR integration against an internal standard .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how are data interpreted?

- Methodological Answer :

- -/-NMR : Assign peaks by comparing chemical shifts to analogous tert-butyl esters (e.g., δ ~1.4 ppm for tert-butyl protons).

- IR Spectroscopy : Confirm ester C=O stretch at ~1720 cm.

- HPLC-MS : Use reverse-phase C18 columns with acetonitrile/water gradients; monitor molecular ion [M+H] for purity assessment.

Cross-validate spectral data with computational tools (e.g., ACD/Labs) to resolve ambiguities .

Advanced Research Questions

Q. How does the steric bulk of the tert-butyl group influence the compound’s reactivity in nucleophilic substitution or catalytic hydrogenation reactions?

- Methodological Answer : Design comparative experiments using derivatives with smaller substituents (e.g., methyl or ethyl esters) to isolate steric effects. Monitor reaction kinetics via in situ FTIR or -NMR. Computational modeling (DFT) can predict transition-state geometries and steric energy barriers. For hydrogenation, compare Pd/C vs. Raney Ni catalysts under controlled H pressures to assess steric hindrance on catalyst accessibility .

Q. What strategies can resolve contradictions in stability data (e.g., pH-dependent hydrolysis rates) reported for this compound?

- Methodological Answer :

- Controlled Replication : Reproduce studies under standardized conditions (e.g., 25°C, 0.1 M phosphate buffers at pH 3–10).

- Advanced Analytics : Use LC-MS/MS to identify degradation products and quantify hydrolysis pathways.

- Multivariate Analysis : Apply ANOVA to isolate variables (e.g., buffer composition, ionic strength) contributing to discrepancies. Cross-reference findings with thermodynamic parameters (ΔG) from Arrhenius plots .

Q. How can surface adsorption behavior of this compound on silica or polymer matrices impact its catalytic performance in heterogeneous systems?

- Methodological Answer : Use quartz crystal microbalance (QCM) or BET surface area analysis to quantify adsorption isotherms. Pair with XPS or ToF-SIMS to study molecular orientation on surfaces. Compare catalytic turnover rates (TOF) in free vs. immobilized states to correlate adsorption with activity loss or stability enhancement .

Key Considerations for Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.